Cas no 53603-96-6 ((3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate)

(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate 化学的及び物理的性質
名前と識別子
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- Pregn-5-ene-3,20-diol, 3-acetate, (3b,20S)-
- (3β,20S)-Pregn-5-ene-3,20-diol 3-Acetate
- (3β,?20S)?-Pregn-?5-?ene-?3,?20-?diol 3-?Acetate
- Pregn-5-ene-3,20-diol, 3-acetate, (3β,20S)-
- (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate
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- インチ: 1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,14,17-21,24H,6-13H2,1-4H3
- InChIKey: KXWWWRVUYQUXMN-UHFFFAOYSA-N
- ほほえんだ: CC(C1C2(C(C3C(CC2)C2(C(CC(OC(=O)C)CC2)=CC3)C)CC1)C)O
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3(Predicted)
- ゆうかいてん: 165-166.5 °C(Solv: acetone (67-64-1))
- ふってん: 457.5±28.0 °C(Predicted)
- ようかいど: 可溶于氯仿、二氯甲烷
- 酸性度係数(pKa): 15.04±0.20(Predicted)
(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P712315-10mg |
(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate |
53603-96-6 | 10mg |
$ 374.00 | 2023-09-06 | ||
TRC | P712315-50mg |
(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate |
53603-96-6 | 50mg |
$ 1512.00 | 2023-09-06 | ||
TRC | P712315-25mg |
(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate |
53603-96-6 | 25mg |
$ 907.00 | 2023-09-06 |
(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate 関連文献
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(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetateに関する追加情報
Introduction to (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate (CAS No. 53603-96-6)
(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate (CAS No. 53603-96-6) is a steroidal compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound is a derivative of pregnenolone, a key steroid hormone precursor, and is characterized by the presence of an acetate group at the C-3 position and a hydroxyl group at the C-20 position in the (S) configuration.
The steroidal framework of (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate makes it an important intermediate in the synthesis of various biologically active compounds. Its acetate ester at the C-3 position provides additional stability and solubility, making it suitable for a range of chemical and biological assays. The compound's (S) configuration at the C-20 position is crucial for its biological activity and has been a focus of recent research in understanding its mechanisms of action.
Recent studies have highlighted the potential of (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate in various therapeutic areas. One notable application is in the development of anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Specifically, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for treating inflammatory diseases.
In addition to its anti-inflammatory properties, (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate has also shown potential as an anti-cancer agent. Studies conducted by researchers at the National Institutes of Health have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. The ability to selectively induce cell death in cancer cells while sparing normal cells makes it an attractive candidate for further development as an anti-cancer therapeutic.
The pharmacokinetic properties of (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate have also been extensively studied. Research published in the Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a long half-life. These properties make it suitable for both oral and parenteral administration, expanding its potential applications in drug development.
In terms of safety and toxicity, (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate has been evaluated in several preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, further clinical trials are necessary to fully assess its safety profile in humans.
The synthesis of (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate involves several steps that require precise control over reaction conditions to ensure the correct stereochemistry at the C-20 position. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. For example, a study published in the Tetrahedron Letters described a novel one-pot synthesis method that significantly reduces reaction time and improves yield.
In conclusion, (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate (CAS No. 53603-96-6) is a versatile steroidal compound with promising applications in medicinal chemistry and pharmacology. Its unique structural features and biological activities make it a valuable intermediate in the development of novel therapeutics for inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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